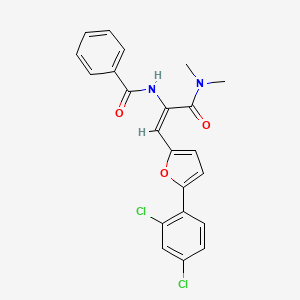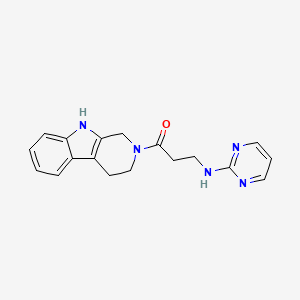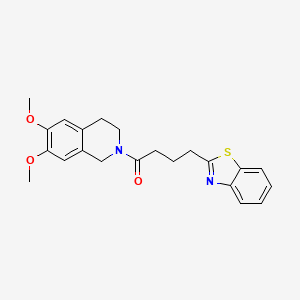
N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide typically involves multiple steps:
Formation of the Dichlorophenyl-Furan Intermediate: The initial step involves the reaction of 2,4-dichlorophenyl acetic acid with furan in the presence of a dehydrating agent such as thionyl chloride to form the dichlorophenyl-furan intermediate.
Vinylation: The intermediate is then subjected to a vinylation reaction using a vinyl halide and a base like potassium carbonate to introduce the vinyl group.
Amidation: The final step involves the reaction of the vinylated intermediate with benzoyl chloride and dimethylamine in the presence of a catalyst such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-epoxides.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbonyl group to form the corresponding alcohol.
Substitution: Halogenation reactions can occur at the dichlorophenyl group using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide, sulfuryl chloride.
Major Products
Oxidation: Furan-epoxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the furan and benzamide moieties can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)acetamide
- N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)propionamide
Uniqueness
Compared to similar compounds, N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide is unique due to its specific benzamide moiety, which may confer distinct binding properties and biological activities. The presence of the dichlorophenyl group also enhances its hydrophobic interactions, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C22H18Cl2N2O3 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-26(2)22(28)19(25-21(27)14-6-4-3-5-7-14)13-16-9-11-20(29-16)17-10-8-15(23)12-18(17)24/h3-13H,1-2H3,(H,25,27)/b19-13+ |
InChI Key |
MFXBFDAIUFKEPM-CPNJWEJPSA-N |
Isomeric SMILES |
CN(C)C(=O)/C(=C\C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11133564.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide](/img/structure/B11133590.png)
![N-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B11133596.png)
![(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11133598.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133603.png)
![7-Chloro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133606.png)
![1-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133607.png)
![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11133615.png)
![2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11133633.png)
![propan-2-yl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11133635.png)
![7-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11133650.png)
![1,3-dimethyl-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11133653.png)

